

Addressing challenges in welding dissimilar carbon steels

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Welcome to the Technical Support Center for Welding Dissimilar Carbon Steels. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the welding of different carbon steel grades.

Section 1: Frequently Asked Questions (FAQs) Q1: What defines "dissimilar carbon steel" welding?

A: Welding dissimilar carbon steels involves joining two or more carbon steels with different chemical compositions, metallurgical properties, or mechanical strengths.[1] This can range from joining a low-carbon steel (e.g., ASTM A36) to a high-carbon steel, or welding a plain carbon steel to a high-strength low-alloy (HSLA) steel.[1][2] The primary motivation for using dissimilar combinations is often cost-efficiency, using expensive, high-performance steels only where necessary, while using cheaper carbon steel for structural support.[1]

Q2: What are the primary challenges when welding dissimilar carbon steels?

A: The main challenges stem from the differences in the steels' properties:

- Different Thermal Properties: Mismatched thermal expansion and conductivity rates can lead to significant residual stresses, distortion, and potential cracking as the weld cools.[3]
- Metallurgical Incompatibility: When welded, the metals can form brittle intermetallic compounds at the joint interface, which compromises the strength and ductility of the weld.



Carbon can also migrate from the higher-carbon steel to the lower-carbon steel, creating hard, brittle zones susceptible to cracking.

- Varying Mechanical Properties: Differences in strength, hardness, and ductility can create stress concentrations at the weld joint, potentially leading to premature failure under load.
- Increased Cracking Susceptibility: Higher carbon steels and some HSLA steels have a
 greater tendency to form hard, brittle microstructures in the heat-affected zone (HAZ),
 increasing the risk of hydrogen-induced cracking (also known as cold cracking).

Q3: Why is the Carbon Equivalent (CE) value crucial for this type of welding?

A: The Carbon Equivalent (CE) is a critical metric used to assess a steel's weldability by quantifying the effect of carbon and other alloying elements on its hardenability. A higher CE value indicates a greater tendency for the steel to harden during the rapid cooling of the welding process, which increases its susceptibility to cracking. By calculating the CE, engineers and researchers can predict the material's behavior, determine the necessity of preheating, and select the appropriate welding procedures to avoid defects. Generally, a CE value below 0.40% is considered to have good weldability, while values above this threshold may require preheating and other precautions.

Q4: How should I select a filler metal for welding dissimilar carbon steels?

A: The general rule is to match the filler metal's tensile strength to the lower-strength base material. This approach minimizes stress on the weaker side of the joint and reduces the potential for cracking. "Overmatching" the filler metal (using one that is stronger than both base metals) is typically not recommended as it can create excessive stress in the lower-strength material and the weld interface, leading to failure. For joining carbon steel to stainless steel, a 309-type filler metal is commonly used. For joining low-alloy steels, it may be necessary to match the filler metal chemistry or mechanical properties to the base material. Always consult the specific requirements of your application before making a final selection.



Q5: When are preheating and Post-Weld Heat Treatment (PWHT) necessary?

A: Preheating and PWHT are critical thermal treatments for managing the challenges of welding dissimilar carbon steels, especially those with high carbon content or high CE values.

- Preheating involves heating the base metal before welding. Its primary purposes are to slow
 the cooling rate of the weld, which helps prevent the formation of brittle microstructures, and
 to drive off moisture, which reduces the risk of hydrogen-induced cracking. Preheating is
 often necessary for steels with a high CE, thick sections, or highly restrained joints.
- Post-Weld Heat Treatment (PWHT) is a controlled heating process applied after welding is complete. Its main function is to relieve residual stresses induced by welding, which improves dimensional stability and resistance to brittle fracture. PWHT can also temper hardened zones in the weld and HAZ, improving ductility and toughness. The need for PWHT is often dictated by industry codes and the service conditions of the welded component.

Section 2: Troubleshooting Guides Problem: Cracking in the Weld or Heat-Affected Zone (HAZ)

Q: What are the common causes of weld cracking? A: Cracking is one of the most severe welding defects. Common causes include:

- High Carbon or Alloy Content: The base metals have a high carbon equivalent (CE), making them prone to hardening and embrittlement.
- Hydrogen Embrittlement: Hydrogen from moisture on the consumables or base metal gets trapped in the weld, leading to cold cracking, which can appear hours or even days after welding.
- High Residual Stress: Stresses from the solidification and shrinkage of the weld metal,
 especially in highly restrained joints, can exceed the strength of the material.



- Improper Heat Management: Lack of preheating or rapid cooling rates can create brittle microstructures that are susceptible to cracking.
- Incorrect Filler Metal: Using the wrong filler metal can create a weld that is not ductile enough to accommodate stresses.

Q: How can I prevent weld cracking? A:

- Apply Preheat: For steels with a high CE, preheating is essential to slow the cooling rate and reduce hardness.
- Use Low-Hydrogen Consumables: Ensure welding electrodes and wires are dry and stored correctly to minimize hydrogen pickup.
- Control Heat Input: Avoid excessively high or low heat input. Follow the parameters specified in the welding procedure.
- Implement PWHT: Perform post-weld heat treatment to relieve residual stresses.
- Select the Correct Filler Metal: Use a filler metal with appropriate ductility and strength, often one that undermetches the higher-strength steel.

Problem: Porosity in the Weld

Q: What causes porosity (gas pores) in my weld? A: Porosity is caused by gas bubbles getting trapped in the molten weld pool as it solidifies. Key causes include:

- Surface Contamination: The presence of rust, grease, oil, moisture, or paint on the base metal surface.
- Inadequate Shielding Gas: Incorrect gas flow rate, leaks in the gas line, or the wrong type of shielding gas can allow atmospheric contamination.
- Contaminated Consumables: Using damp or corroded electrodes or filler wires.

Q: How can I prevent porosity? A:



- Thoroughly Clean Surfaces: Ensure the weld joint and surrounding areas are completely clean and dry before welding.
- Check Shielding Gas System: Verify the correct gas type and flow rate. Check for leaks in all hoses and connections.
- Use Dry Consumables: Store all filler metals and electrodes in a dry, controlled environment according to the manufacturer's recommendations.

Problem: Lack of Fusion or Incomplete Penetration

Q: What causes incomplete fusion or penetration? A: These defects occur when the weld metal fails to fuse properly with the base metal or doesn't extend fully into the root of the joint.

Causes include:

- Insufficient Heat Input: The welding current or voltage is too low to melt the base metal properly.
- Fast Travel Speed: Moving too quickly prevents the weld pool from adequately penetrating the joint.
- Incorrect Electrode Angle or Size: An improper angle can direct the arc away from the joint root, and an electrode that is too large may bridge the gap without penetrating it.
- Improper Joint Design: The gap may be too narrow or the joint preparation may be incorrect.

Q: How can I ensure proper fusion and penetration? A:

- Adjust Welding Parameters: Increase the amperage (current) to achieve deeper penetration.
- Optimize Travel Speed: Slow down the travel speed to allow the weld pool to fill the joint completely.
- Maintain Correct Technique: Use the proper electrode angle and maintain a consistent arc length.
- Ensure Proper Joint Fit-Up: Prepare the joint according to specifications, ensuring the root gap is adequate.



Problem: Undercutting

Q: What is causing the groove or undercut at the toe of my weld? A: Undercutting is the melting away of the base metal at the edge of the weld, creating a notch. It is often caused by:

- Excessive Welding Current or Voltage: Too much heat input melts the edge of the joint without allowing filler metal to fill it in.
- High Travel Speed: Moving too fast can cause the weld pool to lag, leaving the edges unfilled.
- Incorrect Electrode Angle: Holding the electrode at an improper angle can focus too much heat on the free edges.

Q: How can I prevent undercutting? A:

- Reduce Heat Input: Lower the voltage or current to avoid excessive melting of the base material.
- Adjust Travel Speed: Use a consistent and appropriate travel speed.
- Use Correct Technique: Maintain the correct electrode angle and use a slight weaving motion
 if necessary to fill the entire joint.

Section 3: Data Presentation Table 1: Common Carbon Equivalent (CE) Formulas

The Carbon Equivalent helps predict the weldability of steel based on its chemical composition.



Formula Name	Equation	Common Application
IIW (CEV)	CE = %C + %Mn/6 + (%Cr + %Mo + %V)/5 + (%Cu + %Ni)/15	General structural steels; helps predict hardenability and susceptibility to cold cracking.
PCM	CE = %C + %Si/30 + (%Mn + %Cu + %Cr)/20 + %Ni/60 + %Mo/15 + %V/10 + 5(%B)	Used for steels with low carbon content, especially for predicting cracking in the root pass of a weld.
CET	CE = %C + (%Mn + %Mo)/10 + (%Cr + %Cu)/20 + %Ni/40	Designed to predict susceptibility to hydrogen-induced cracking.

Table 2: General Preheat and PWHT Guidelines Based on Carbon Equivalent (CE)

These are general guidelines; specific temperatures depend on material thickness, joint restraint, and applicable codes.



Carbon Equivalent (CE) Range	Preheat Recommendation	Post-Weld Heat Treatment (PWHT)	Weldability Assessment
< 0.35	Generally not required unless thickness is high or ambient temperature is low.	Typically not required.	Excellent
0.35 - 0.45	Preheat may be necessary, especially for thicker sections. Typical range: 50– 150°C.	May be required depending on service requirements and thickness.	Good
0.45 - 0.60	Preheat is generally required. Typical range: 100–250°C.	Often required to reduce residual stresses and improve toughness.	Moderate to Difficult
> 0.60	Preheat is mandatory. Typical range: 200– 350°C.	PWHT is almost always necessary.	Difficult; requires strict procedural control.

Table 3: Common Filler Metal Selection Guide for Dissimilar Carbon Steels

The goal is typically to match the strength of the lower-strength base metal.



Base Metal 1	Base Metal 2	Recommended Filler Metal Type	Key Considerations
Low-Carbon Steel (<0.3% C)	Medium-Carbon Steel (0.3-0.6% C)	Low-hydrogen electrode matching the low-carbon steel's strength (e.g., E7018).	Preheating of the medium-carbon steel side is likely required.
Low-Carbon Steel (<0.3% C)	High-Strength Low- Alloy (HSLA) Steel	Low-hydrogen filler metal matching the mechanical properties of the lower-strength material.	Follow preheat recommendations for the HSLA steel. Lowhydrogen practices are critical.
Low/Medium-Carbon Steel	Austenitic Stainless Steel (e.g., 304L, 316L)	Austenitic Stainless Steel filler, typically Type 309L or 309LMo.	The higher alloy content of 309L prevents the formation of brittle martensite in the weld.
High-Carbon Steel (>0.6% C)	Any other Carbon Steel	Low-hydrogen, high- ductility filler metal. Undermatching strength is often preferred to increase crack resistance.	Strict preheat, interpass temperature control, and PWHT are critical.

Section 4: Experimental Protocols Protocol 1: Method for Calculating Carbon Equivalent (CE)

- Obtain Material Composition: Secure the material test report (MTR) or perform a chemical analysis (e.g., via Laser-Induced Breakdown Spectroscopy - LIBS) to determine the weight percentage of key alloying elements.
- Select the Appropriate Formula: Choose the CE formula most relevant to your materials and application (see Table 1). The IIW formula is most common for structural steels.



- Input Values: Substitute the weight percentages of Carbon (C), Manganese (Mn), Chromium (Cr), Molybdenum (Mo), Vanadium (V), Nickel (Ni), and Copper (Cu) into the selected equation.
- Calculate the CE Value: Perform the calculation to get the final CE value.
- Assess Weldability: Compare the calculated CE value against established thresholds (see Table 2) to determine the need for preheating or other special procedures.

Protocol 2: Guideline for Preheat and Interpass Temperature Control

- Determine Preheat Temperature: Based on the Carbon Equivalent, material thickness, and joint restraint, determine the required minimum preheat temperature from relevant codes (e.g., AWS D1.1) or Table 2.
- Apply Heat: Use heating torches, induction heaters, or resistance heaters to slowly and
 uniformly heat the base metal on both sides of the joint. The heated band should extend at
 least equal to the thickness of the part, but not less than 3 inches from the joint.
- Verify Temperature: Use temperature-indicating crayons or contact pyrometers to measure the base metal temperature at the weld joint to ensure it has reached the minimum preheat temperature before starting the arc.
- Maintain Interpass Temperature: During multi-pass welding, check the temperature before
 depositing each subsequent weld bead. Ensure the temperature does not fall below the
 minimum preheat temperature and does not exceed the maximum interpass temperature
 specified in the welding procedure.
- Post-Heating (if required): For hydrogen-sensitive steels, the temperature may need to be maintained for a specific period after welding is complete to allow hydrogen to diffuse out.

Protocol 3: Method for Visual Weld Inspection

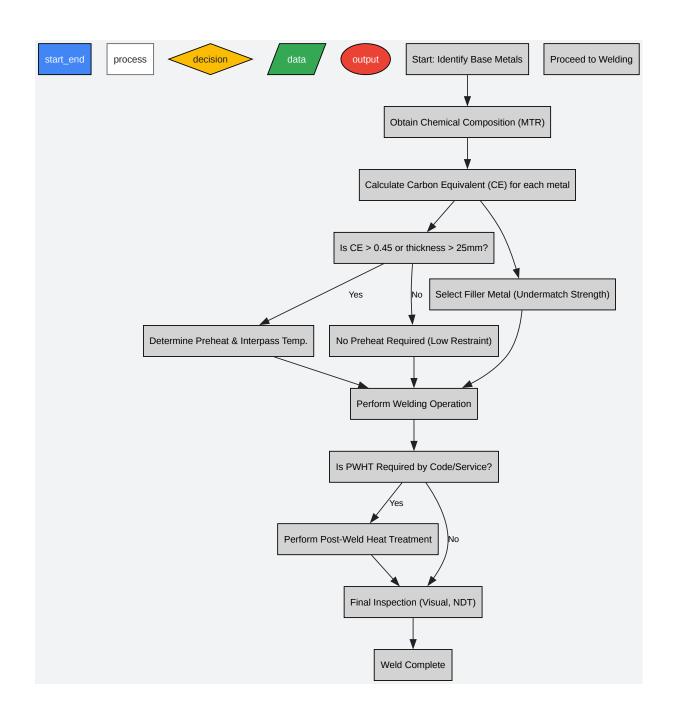
 Pre-Weld Cleaning: After welding and before the weld cools completely, remove all slag using a chipping hammer and wire brush.



- Lighting and Access: Ensure the inspection area is well-lit and that you have clear visual access to the entire weld.
- Check for External Defects: Visually scan the weld face and adjacent base metal for any of the following discontinuities:
 - o Cracks: Look for any linear fractures in the weld or HAZ.
 - Porosity: Check for any visible pores or small holes on the weld surface.
 - Undercut: Inspect the toes of the weld for any sharp grooves in the base metal.
 - Lack of Fusion: Look for areas where the weld metal appears to be sitting on top of the base metal without being fused to it.
 - Weld Profile: Assess the weld for proper size, shape, and uniformity. Check for excessive convexity or concavity.
- Measure and Compare: Use welding gauges to measure weld size, reinforcement, and check for any underfill. Compare these measurements to the acceptance criteria defined in the project specifications or applicable code.
- Document Findings: Record the location and type of any observed defects for further nondestructive testing (NDT) or repair.

Section 5: Diagrams and Workflows

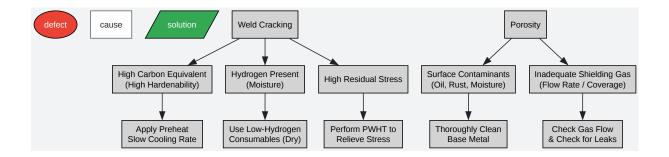




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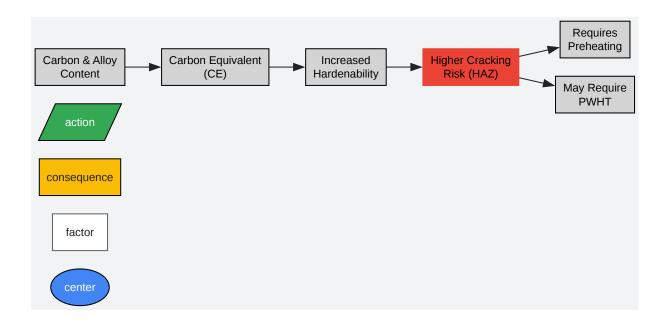
Caption: Decision workflow for welding dissimilar carbon steels.





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Caption: Troubleshooting flowchart for common weld defects.



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Caption: The central role of Carbon Equivalent in weldability.



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